molecular formula C17H21N3OS2 B2834365 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1226456-00-3

1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Numéro de catalogue: B2834365
Numéro CAS: 1226456-00-3
Poids moléculaire: 347.5
Clé InChI: LMRJFLWHJRKLDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(Ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic heterocyclic compound featuring a piperidine core substituted at position 3 with a 5-methyl-1,3,4-thiadiazol-2-yl group and at position 1 with a 2-(ethylsulfanyl)benzoyl moiety. The thiadiazole ring is a pharmacophoric element known for conferring biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .

Propriétés

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-3-22-15-9-5-4-8-14(15)17(21)20-10-6-7-13(11-20)16-19-18-12(2)23-16/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRJFLWHJRKLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(ethylthio)benzoyl chloride with 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Applications De Recherche Scientifique

1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of microbial enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Thiadiazole Moieties

Compound BJ49527 (1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)

  • Structural Differences : Replaces the 2-(ethylsulfanyl)benzoyl group with a 4-methoxybenzenesulfonyl substituent.
  • The methoxy group at the para position may reduce steric hindrance, facilitating receptor interactions.

Cefazolin Sodium

  • Structural Overlap : Contains a 5-methyl-1,3,4-thiadiazol-2-ylthio group as part of a cephalosporin antibiotic.
  • Functional Implications :
    • The thiadiazole-thioether linkage in Cefazolin contributes to β-lactamase resistance and enhanced antibacterial activity .
    • Unlike the target compound, Cefazolin’s bicyclic β-lactam core is critical for targeting bacterial cell wall synthesis .
Thiadiazole vs. Oxadiazole Derivatives

5-Substituted-1,3,4-Oxadiazol-2-yl Compounds ()

  • Structural Differences : Oxadiazole (O vs. S in thiadiazole).
  • Functional Implications :
    • Thiadiazoles generally exhibit higher lipophilicity and metabolic stability due to sulfur’s larger atomic radius and lower electronegativity .
    • Oxadiazoles may offer improved synthetic accessibility but reduced antimicrobial potency in some cases .
Substituent Variations in Thiadiazole Derivatives

1-(5-Benzylsulfanyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazol-3-yl)propan-1-one ()

  • Structural Differences : Features a benzylsulfanyl group instead of ethylsulfanyl.
  • Ethylsulfanyl in the target compound may reduce steric bulk, improving membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Reported Activity
Target Compound Piperidine 5-Methylthiadiazole, Ethylsulfanyl Hypothetical antimicrobial
BJ49527 Piperidine 5-Methylthiadiazole, Methoxysulfonyl Not reported
Cefazolin Sodium Cephalosporin 5-Methylthiadiazolethio Antibacterial
5-Phenyl-1,3,4-oxadiazol-2-yl Compound Piperidine Oxadiazole, Phenyl Antibacterial
Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted)
Target Compound C₁₇H₂₁N₃O₂S₂ 379.5 ~3.2
BJ49527 C₁₅H₁₉N₃O₃S₂ 353.5 ~2.8
Cefazolin Sodium C₁₄H₁₃N₈NaO₄S₃ 476.5 ~0.5 (polar)

Research Findings and Implications

  • Antimicrobial Potential: The 5-methyl-1,3,4-thiadiazole moiety in the target compound is structurally analogous to Cefazolin’s thiadiazole-thioether group, suggesting possible antibacterial activity . However, the absence of a β-lactam ring may limit its efficacy against Gram-negative bacteria.
  • Metabolic Stability : The ethylsulfanyl group may confer resistance to oxidative metabolism compared to benzylsulfanyl derivatives, as shorter alkyl chains are less prone to CYP450-mediated oxidation .
  • Synthetic Challenges : The benzoyl-piperidine linkage in the target compound may require specialized coupling reagents, unlike the sulfonyl derivatives in BJ49527, which form via nucleophilic substitution .

Q & A

Q. What are the critical steps and reagents required for synthesizing 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Acylation of the piperidine ring using 2-(ethylsulfanyl)benzoyl chloride under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl .
  • Step 2 : Cyclocondensation of 5-methyl-1,3,4-thiadiazol-2-amine with intermediates, requiring catalysts like POCl₃ or PCl₃ and controlled heating (80–100°C) to form the thiadiazole ring .
  • Key Reagents : Sulfur trioxide for sulfonation, trifluoroacetic acid for acid-catalyzed steps, and DCM as a solvent .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethylsulfanyl proton signals at δ 1.2–1.4 ppm for CH₃ and δ 2.8–3.0 ppm for SCH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolve piperidine ring conformation and thiadiazole-phenyl dihedral angles for solid-state structure validation .

Q. What biological targets are hypothesized for this compound, and how can its activity be preliminarily assessed?

  • Methodological Answer :
  • Hypothesized Targets : Enzymes like cyclooxygenase-2 (COX-2) due to the thiadiazole moiety’s anti-inflammatory potential or bacterial DNA gyrase due to sulfonyl/piperidine groups .
  • Preliminary Assays :
  • In vitro enzyme inhibition : Use fluorometric assays (e.g., COX-2 inhibition at 10–100 µM concentrations).
  • Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate-limiting steps (e.g., acylation vs. cyclization) .
  • Case Study : Increasing DCM reflux time from 4 to 8 hours improved acylation yields by 15% but risked thiadiazole ring decomposition, necessitating a balance .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Mechanistic Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with activity .
  • Computational Docking : Compare binding poses of the compound in COX-2 vs. non-target proteins to explain selectivity discrepancies .

Q. What computational strategies can predict the compound’s reactivity and stability?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., thiadiazole ring formation energy barriers) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation risks .
  • Degradation Modeling : Apply QSPR models to predict hydrolytic stability of the ethylsulfanyl group at varying pH .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Substituent Scanning : Replace the 5-methyl group on the thiadiazole with halogens (Cl, F) or electron-withdrawing groups to modulate electron density .
  • Bioisosteric Replacement : Substitute the ethylsulfanyl moiety with sulfonamide to enhance water solubility while retaining target affinity .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bond acceptors (e.g., thiadiazole N-atoms) .

Q. What methodologies ensure robust analysis of the compound’s degradation pathways?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS to identify degradants .
  • Isotope Labeling : Use ¹⁴C-labeled ethylsulfanyl groups to trace oxidative cleavage pathways .
  • Kinetic Isotope Effects (KIE) : Compare degradation rates of deuterated vs. non-deuterated analogs to elucidate mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.